2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core linked via a thioether bridge to an acetamide group substituted with a 2-(trifluoromethyl)phenyl moiety. Its structure combines a nitrogen-rich bicyclic system with a trifluoromethyl group, a common pharmacophore in medicinal chemistry due to its metabolic stability and lipophilicity-enhancing properties .
Properties
IUPAC Name |
2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5OS/c1-11-25-26-17-18(24-14-8-4-5-9-15(14)27(11)17)29-10-16(28)23-13-7-3-2-6-12(13)19(20,21)22/h2-9H,10H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLIFLNRVDRWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is DNA. It acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. This interaction can disrupt the normal functioning of the DNA, making it a potential anticancer agent.
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation. Intercalation involves the insertion of the compound between the base pairs of the DNA double helix. This can disrupt the normal functioning of the DNA, potentially inhibiting the replication and transcription processes.
Biochemical Pathways
It is known that dna intercalators can disrupt the normal functioning of dna, potentially affecting a wide range of biochemical pathways involved in dna replication and transcription.
Result of Action
The compound’s action as a DNA intercalator can disrupt the normal functioning of DNA, potentially inhibiting the replication and transcription processes. This can lead to cell death, making it a potential anticancer agent. In particular, it has been found to be potent against HepG2, HCT116, and MCF-7 cancer cell lines.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of certain functional groups, such as difluoro, fluorine, chlorofluoro, nitro, and chlorine derivatives, attached to the benzene rings can enhance its activity. .
Biological Activity
The compound 2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a member of the triazoloquinoxaline family, notable for its diverse biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Core Structure : A triazoloquinoxaline framework.
- Functional Groups : A trifluoromethyl group and a thioacetamide moiety.
- Molecular Formula : C₁₃H₁₃F₃N₄S.
The primary mechanism of action for this compound involves the inhibition of specific biological targets, particularly enzymes and receptors involved in cancer progression and other diseases.
- Targeting VEGFR-2 : The compound has been shown to interact with the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), inhibiting its signaling pathway which is crucial for angiogenesis and tumor growth suppression.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazoloquinoxaline derivatives:
- Cytotoxicity : The compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines .
- Mechanism of Action in Cancer : The interaction with DNA through intercalation has been proposed as a mode of action, enhancing cytotoxic effects by disrupting DNA replication and transcription processes .
Additional Pharmacological Activities
The triazoloquinoxaline scaffold has been associated with various other biological activities:
- Antibacterial and Antifungal Effects : Compounds from this class have shown promising results against bacterial strains such as Staphylococcus aureus and fungal pathogens .
- Neuroprotective Effects : Some derivatives have exhibited potential in neuroprotection, possibly through modulation of adenosine receptors .
Case Studies
- Anticancer Activity Evaluation :
-
VEGFR-2 Inhibition :
- Research focusing on the compound's ability to inhibit VEGFR-2 revealed that it effectively suppresses angiogenesis in vitro, leading to decreased tumor growth in xenograft models. This highlights its potential as an anti-cancer therapeutic agent.
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₃F₃N₄S |
| Target | VEGFR-2 |
| IC50 (HepG2) | 6.29 μM |
| IC50 (HCT116) | 2.44 μM |
| Biological Activities | Anticancer, Antibacterial, Neuroprotective |
Scientific Research Applications
Synthesis of the Compound
The synthesis of triazoloquinoxaline derivatives typically involves multi-step reactions that integrate various chemical transformations. For example, the compound can be synthesized through a combination of Ugi reactions and copper-catalyzed tandem reactions, enabling the formation of complex fused tricyclic structures from readily available precursors . The introduction of the trifluoromethyl group enhances the lipophilicity and bioactivity of the compound, making it an attractive candidate for further investigation.
Anticancer Activity
Numerous studies have demonstrated that compounds containing triazoloquinoxaline moieties exhibit significant anticancer properties. For instance, derivatives with similar structural frameworks have shown promising antiproliferative activity against various cancer cell lines, including human colorectal (HCT-116) and breast (MCF-7) cancer cells. Some derivatives reported IC50 values in the low micromolar range, indicating potent activity .
Adenosine Receptor Antagonism
The 1,2,4-triazolo[4,3-a]quinoxaline structure has been associated with selective antagonism at adenosine receptors, particularly the A3 subtype. Compounds derived from this scaffold have been evaluated for their binding affinity and selectivity towards human adenosine receptors, showing high affinity for the A3 receptor which is implicated in various pathological conditions including cancer and inflammation .
Antioxidant Properties
Research indicates that triazoloquinoxaline derivatives possess antioxidant properties that can mitigate oxidative stress in biological systems. This activity is crucial for developing compounds aimed at preventing oxidative damage associated with chronic diseases .
Drug Development
Given its biological activities, this compound holds potential for development as a therapeutic agent in oncology and neurology. The ability to modulate adenosine receptor activity may lead to novel treatments for cancer and neurodegenerative diseases.
Chemopreventive Agents
The anticancer properties suggest that derivatives could be explored as chemopreventive agents. Their ability to inhibit cell proliferation and induce apoptosis in cancer cells positions them as candidates for further preclinical and clinical studies .
Multi-target Inhibitors
The structural complexity allows for modifications that could enable the design of multi-target inhibitors, potentially addressing multiple pathways involved in disease progression simultaneously.
Case Studies and Research Findings
Comparison with Similar Compounds
Triazoloquinoxaline vs. Benzoimidazole/Thiazole-Triazole Systems
- Analog 1: Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) () replace the triazoloquinoxaline with a benzimidazole-thiazole-triazole system. These analogs exhibit lower molecular weights (e.g., ~500–550 g/mol) and altered electronic profiles due to sulfur-containing thiazole rings, which may influence binding to targets like α-glucosidase .
- Key Difference : The trifluoromethyl group in the target compound enhances electronegativity and lipophilicity compared to simpler phenyl or halogenated substituents in analogs .
Substituent Effects on Acetamide Moieties
Trifluoromethylphenyl vs. Fluorobenzyl or Halogenated Aryl Groups
- Analog 2: 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide () substitutes the trifluoromethyl group with a 4-fluorobenzyl moiety. This reduces molecular weight (367.4 g/mol vs. ~430–450 g/mol estimated for the target compound) and alters steric bulk, which may impact membrane permeability .
- Analog 3: 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) () features a chlorophenyl-pyrimidine-thioacetamide chain. The hydroxyl and cyano groups increase polarity, likely reducing blood-brain barrier penetration compared to the target compound’s trifluoromethyl group .
Physicochemical Data
- Key Insight : The trifluoromethyl group increases molecular weight and lipophilicity (clogP ~3.5 estimated) compared to fluorobenzyl (clogP ~2.8) or chlorophenyl analogs .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazoloquinoxaline formation | 1-methylquinoxaline, NaN₃, HCl, 80°C | 65–75 | |
| Thioether coupling | NaSH, DMF, 60°C | 70–80 | |
| Acetamide functionalization | 2-(trifluoromethyl)phenyl isocyanate, THF, rt | 60–70 |
Basic: Which spectroscopic and analytical techniques validate the compound’s structure and purity?
Answer:
A combination of techniques is required:
- IR spectroscopy : Confirms thioether (C–S, ~650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) functional groups .
- NMR (¹H/¹³C) : Assigns protons (e.g., methyl group at δ ~3.2 ppm) and carbons (quinoxaline aromatic signals at δ 120–140 ppm) .
- Elemental analysis : Matches experimental vs. theoretical C, H, N, S content (error <0.4%) .
- Mass spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺) with <3 ppm deviation .
Advanced: How can structural modifications enhance biological activity while minimizing toxicity?
Answer:
- Substituent effects : Introducing electron-withdrawing groups (e.g., –CF₃) on the phenyl ring improves target binding but may increase cytotoxicity. Balancing hydrophobicity (e.g., –OCH₃) enhances bioavailability .
- Triazoloquinoxaline core : Methyl substitution at N1 reduces metabolic degradation compared to bulkier groups .
- In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity early in design .
Q. Table 2: SAR of Key Derivatives
| Substituent (R) | IC₅₀ (μM) | Toxicity (LD₅₀, mg/kg) |
|---|---|---|
| –CF₃ (parent) | 0.45 | 250 |
| –OCH₃ | 0.78 | >500 |
| –Br | 0.32 | 180 |
Advanced: How to resolve contradictions in reported biological activity data?
Answer: Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) and cell lines (e.g., HepG2 vs. HEK293) .
- Solubility issues : Use DMSO concentrations ≤0.1% to avoid false negatives in kinase inhibition studies .
- Metabolic interference : Conduct parallel studies with liver microsomes to identify metabolite-driven artifacts .
Advanced: What computational strategies predict binding modes with target enzymes?
Answer:
- Molecular docking (AutoDock Vina) : Models interactions with ATP-binding pockets (e.g., EGFR kinase). The triazolo ring shows π-π stacking with Phe residues, while the acetamide forms hydrogen bonds .
- Molecular dynamics (GROMACS) : Simulates stability of ligand-enzyme complexes over 100 ns; RMSD <2 Å indicates stable binding .
- Free energy calculations (MM-PBSA) : Estimates binding affinity (ΔG ~-8.5 kcal/mol for PARP-1) .
Basic: How is the compound evaluated for antimicrobial or anticancer activity?
Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer :
- MTT assay (IC₅₀ in MCF-7, A549 cells) .
- Apoptosis markers (Annexin V/PI staining) .
- Cell cycle arrest (flow cytometry for G1/S phase) .
Advanced: What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability)?
Answer:
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 2.1 mg/mL vs. 0.3 mg/mL for free base) .
- Prodrug design : Esterification of the acetamide enhances intestinal absorption .
- Nanoparticle encapsulation (PLGA) : Increases plasma half-life from 2.1 to 8.5 hours in murine models .
Advanced: How to address spectral data discrepancies (e.g., NMR splitting patterns)?
Answer:
- Dynamic effects : Variable-temperature NMR resolves rotational barriers in the trifluoromethyl group .
- Solvent choice : DMSO-d₆ vs. CDCl₃ alters hydrogen bonding, affecting amide proton shifts .
- 2D NMR (COSY, HSQC) : Assigns overlapping quinoxaline and triazole signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
